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Compound of Interest

Compound Name: TH-Z816

Cat. No.: B12396985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
TH-Z816 is a small molecule inhibitor targeting the G12D mutation of the Kirsten Rat Sarcoma

(KRAS) viral oncogene homolog, a critical driver in numerous cancers. This document provides

a comprehensive technical overview of TH-Z816, including its chemical properties, mechanism

of action, and detailed experimental protocols for its characterization. The information

presented is intended to support further research and development of targeted therapies

against KRAS G12D-driven malignancies.

Chemical and Physical Properties
TH-Z816 is a rationally designed compound that exhibits reversible binding to its target. Its

fundamental properties are summarized below.
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Property Value Reference

CAS Number 2847881-42-7

Molecular Formula C29H38N6O

Molecular Weight 486.66 g/mol

IUPAC Name

7-(8-methylnaphthalen-1-yl)-4-

[(2R)-2-methylpiperazin-1-

yl]-2-[[(2S)-1-methylpyrrolidin-

2-yl]methoxy]-6,8-dihydro-5H-

pyrido[3,4-d]pyrimidine

Mechanism of Action
TH-Z816 functions as a reversible inhibitor of the KRAS G12D mutant protein. The G12D

mutation, a substitution of glycine with aspartic acid at codon 12, results in a constitutively

active state of KRAS, leading to uncontrolled cell proliferation and survival through downstream

signaling pathways.

The mechanism of inhibition by TH-Z816 is notable for its formation of a salt bridge with the

aspartic acid residue at position 12 (Asp12) of the mutant KRAS protein.[1] This interaction is

facilitated by the piperazine moiety of TH-Z816.[1] Crystallographic studies have revealed that

the binding of TH-Z816 induces a conformational change in the switch-II pocket of KRAS

G12D, enabling this specific interaction.[1] By binding to KRAS G12D, TH-Z816 disrupts the

interaction between KRAS and its downstream effectors, primarily inhibiting the MAPK

signaling cascade (RAF-MEK-ERK).[1]

Experimental Protocols
The following sections detail the key experimental procedures for the biochemical and cellular

characterization of TH-Z816.

SOS-Catalyzed Nucleotide Exchange Assay
This assay measures the ability of TH-Z816 to inhibit the exchange of GDP for GTP on KRAS

G12D, a critical step in its activation, catalyzed by the guanine nucleotide exchange factor Son
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of Sevenless (SOS).

Materials:

Recombinant human KRAS G12D protein

Recombinant human SOS1 protein (catalytic domain)

Fluorescently labeled GDP analog (e.g., mant-dGDP)

GTP solution

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP

TH-Z816 stock solution (in DMSO)

96-well, black, flat-bottom microplates

Fluorescence plate reader

Procedure:

Prepare a solution of KRAS G12D pre-loaded with mant-dGDP in the assay buffer.

In the microplate, add the KRAS G12D-mant-dGDP complex to each well.

Add varying concentrations of TH-Z816 or DMSO (vehicle control) to the wells and incubate

for a predetermined time (e.g., 30 minutes) at room temperature.

Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a molar excess of

GTP to each well.

Immediately begin monitoring the decrease in fluorescence intensity over time using a plate

reader (Excitation: ~360 nm, Emission: ~440 nm). The decrease in fluorescence

corresponds to the displacement of mant-dGDP by GTP.

Calculate the initial rates of the reaction for each inhibitor concentration.
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Determine the IC₅₀ value by plotting the initial rates against the logarithm of the inhibitor

concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)
ITC is employed to directly measure the binding affinity and thermodynamic parameters of the

interaction between TH-Z816 and KRAS G12D.

Materials:

Recombinant human KRAS G12D protein

TH-Z816

ITC Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP. The buffer for the protein

and the small molecule must be identical to minimize heat of dilution effects.

Isothermal Titration Calorimeter

Procedure:

Thoroughly dialyze the KRAS G12D protein against the ITC buffer.

Dissolve TH-Z816 in the final dialysis buffer. Degas both the protein and inhibitor solutions

immediately before the experiment.

Load the KRAS G12D solution (typically 20-50 µM) into the sample cell of the calorimeter.

Load the TH-Z816 solution (typically 10-fold higher concentration than the protein) into the

injection syringe.

Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).

Perform a series of injections (e.g., 19 injections of 2 µL each) of the TH-Z816 solution into

the protein solution, with a spacing of approximately 150 seconds between injections to allow

the signal to return to baseline.

Record the heat changes associated with each injection.
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Perform a control titration by injecting TH-Z816 into the buffer alone to determine the heat of

dilution.

Subtract the heat of dilution from the binding data and analyze the resulting isotherm to

determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Cell Proliferation Assay
This assay assesses the effect of TH-Z816 on the viability and proliferation of cancer cell lines

harboring the KRAS G12D mutation.

Materials:

KRAS G12D mutant cancer cell line (e.g., PANC-1, MIA PaCa-2)

Complete cell culture medium (e.g., DMEM with 10% FBS)

TH-Z816 stock solution (in DMSO)

96-well, clear, flat-bottom microplates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Plate reader capable of measuring luminescence

Procedure:

Seed the KRAS G12D mutant cells in the 96-well plates at a predetermined density (e.g.,

2,000-5,000 cells per well) and allow them to adhere overnight.

Prepare serial dilutions of TH-Z816 in complete culture medium.

Remove the existing medium from the cells and add the medium containing various

concentrations of TH-Z816 or DMSO (vehicle control).

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

Allow the plate and the cell viability reagent to equilibrate to room temperature.
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Add the cell viability reagent to each well according to the manufacturer's instructions.

Mix the contents by orbital shaking for approximately 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC₅₀ value by plotting viability against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow
Visualization
The following diagrams illustrate the KRAS G12D signaling pathway and a typical experimental

workflow for inhibitor characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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